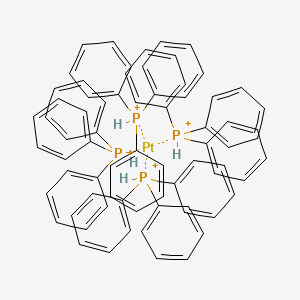

Tetrakis(triphenylphosphine)platinum(0)

Description

BenchChem offers high-quality Tetrakis(triphenylphosphine)platinum(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(triphenylphosphine)platinum(0) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C72H64P4Pt+4 |

|---|---|

Molecular Weight |

1248.3 g/mol |

IUPAC Name |

platinum;triphenylphosphanium |

InChI |

InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |

InChI Key |

SYKXNRFLNZUGAJ-UHFFFAOYSA-R |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Tetrakis(triphenylphosphine)platinum(0) from Potassium Tetrachloroplatinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄), a crucial precursor for various platinum-based catalysts and therapeutic agents. The document outlines a detailed experimental protocol for the preparation of Pt(PPh₃)₄ from potassium tetrachloroplatinate(II) (K₂PtCl₄). It includes a summary of quantitative data, a step-by-step methodology, and a visual representation of the experimental workflow, designed to be a valuable resource for professionals in chemical research and drug development.

Introduction

Tetrakis(triphenylphosphine)platinum(0), with the chemical formula Pt(P(C₆H₅)₃)₄, is a bright yellow, air-sensitive coordination complex.[1] It serves as a fundamental starting material in organometallic chemistry, particularly for the synthesis of other platinum complexes used in homogeneous catalysis. Its applications are extensive, ranging from hydrosilylation of olefins to the preparation of platinum-containing anticancer drugs.[2] The synthesis described herein involves the reduction of a platinum(II) salt, potassium tetrachloroplatinate, in the presence of a stabilizing phosphine (B1218219) ligand. This one-pot reaction is a common and efficient method for producing the desired Pt(0) complex.[1]

Reaction and Mechanism

The synthesis proceeds via the reduction of potassium tetrachloroplatinate(II) using alkaline ethanol (B145695), with an excess of triphenylphosphine (B44618) acting as both a ligand and a mild reducing agent. The overall reaction is a two-step process. First, the chloride ligands in the starting Pt(II) complex are displaced by triphenylphosphine to form an intermediate, dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂).[1][3] In the second step, this platinum(II) intermediate is reduced to the final platinum(0) complex, which precipitates from the reaction mixture.[1]

The balanced chemical equation for the overall synthesis is:

K₂[PtCl₄] + 2KOH + 4PPh₃ + C₂H₅OH → Pt(PPh₃)₄ + 4KCl + CH₃CHO + 2H₂O [1]

Experimental Protocol

This section details the laboratory procedure for the synthesis of Tetrakis(triphenylphosphine)platinum(0).

3.1 Materials and Reagents

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Triphenylphosphine (PPh₃)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (C₂H₅OH), absolute

-

Deionized water

-

Diethyl ether

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Buchner funnel and filter paper

3.2 Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Potassium tetrachloroplatinate is harmful if swallowed and can cause skin and respiratory irritation.[3]

-

Potassium hydroxide is corrosive.

-

The final product, Pt(PPh₃)₄, is air-sensitive and should be handled under an inert atmosphere.

3.3 Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in ethanol.

-

Addition of Ligand: Add a stoichiometric excess of triphenylphosphine to the solution.

-

Initiation of Reduction: Add a solution of potassium hydroxide in ethanol to the mixture. The solution will typically change color.

-

Reaction: Heat the mixture to reflux (approximately 65-75°C) with continuous stirring under an inert atmosphere (Nitrogen or Argon) for 2-3 hours.[2][4] A bright yellow precipitate of Tetrakis(triphenylphosphine)platinum(0) will form.[1]

-

Isolation: Allow the reaction mixture to cool to room temperature. Collect the yellow solid by suction filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with ethanol, water, and finally a small amount of cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying and Storage: Dry the product under vacuum. Store the final Tetrakis(triphenylphosphine)platinum(0) complex under an inert atmosphere away from light and air to prevent decomposition.

Quantitative Data

The following table summarizes the typical quantities and conditions for the synthesis, which can be scaled as needed.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Potassium Tetrachloroplatinate(II) | 1.0 | g | (2.41 mmol) |

| Triphenylphosphine | 3.2 | g | (12.2 mmol, ~5 equiv.) |

| Potassium Hydroxide | 0.5 | g | (8.91 mmol) |

| Solvents | |||

| Ethanol (for K₂PtCl₄) | 50 | mL | |

| Ethanol (for KOH) | 20 | mL | |

| Reaction Conditions | |||

| Temperature | 65-75 | °C | [2][4] |

| Reaction Time | 2-3 | hours | |

| Product | |||

| Theoretical Yield | ~2.99 | g | |

| Expected Experimental Yield | ~2.36 | g | (Approx. 79%)[2] |

| Appearance | Bright Yellow Crystals | - | [1] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis procedure.

Caption: Experimental workflow for the synthesis of Pt(PPh₃)₄.

Characterization

The identity and purity of the synthesized Tetrakis(triphenylphosphine)platinum(0) can be confirmed by standard analytical techniques:

-

Melting Point: The reported melting point is approximately 160 °C.[1]

-

NMR Spectroscopy: ³¹P NMR spectroscopy in a suitable solvent (e.g., CDCl₃) will show a characteristic signal for the phosphorus nuclei coordinated to the platinum center.

-

Infrared (IR) Spectroscopy: To confirm the presence of triphenylphosphine ligands and the absence of Pt-Cl bonds.

References

One-Pot Synthesis of Tetrakis(triphenylphosphine)platinum(0): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the one-pot synthesis of Tetrakis(triphenylphosphine)platinum(0), commonly abbreviated as Pt(PPh₃)₄. This bright yellow, air-sensitive crystalline solid is a crucial precursor in the synthesis of various platinum-containing compounds and catalysts used in organic synthesis and drug development. The primary synthetic route involves the reduction of a platinum(II) salt in the presence of excess triphenylphosphine (B44618).

Core Synthesis Pathway

The most common and efficient one-pot synthesis of Pt(PPh₃)₄ involves the reduction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with an alkaline ethanolic solution in the presence of an excess of triphenylphosphine (PPh₃). The overall reaction proceeds as follows:

K₂[PtCl₄] + 2KOH + 4PPh₃ + C₂H₅OH → Pt(PPh₃)₄ + 4KCl + CH₃CHO + 2H₂O[1]

This reaction is understood to occur in a two-step process. Initially, the platinum(II) salt reacts with triphenylphosphine to form an intermediate, dichlorobis(triphenylphosphine)platinum(II) (PtCl₂(PPh₃)₂). Subsequently, this intermediate is reduced in the alkaline ethanol (B145695) medium to yield the final product, Pt(PPh₃)₄, which precipitates from the reaction mixture.[1]

Experimental Protocol

The following is a detailed experimental protocol for the one-pot synthesis of Tetrakis(triphenylphosphine)platinum(0). This procedure is based on established methods for the synthesis of this complex.

Materials and Reagents:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Triphenylphosphine (PPh₃)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (absolute)

-

Deionized water

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Schlenk line or similar inert atmosphere setup

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of Reactants:

-

In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet, dissolve potassium tetrachloroplatinate(II) in deionized water.

-

In a separate beaker, prepare a solution of triphenylphosphine in absolute ethanol.

-

In another beaker, prepare an aqueous solution of potassium hydroxide.

-

-

Reaction Setup:

-

Flush the reaction flask and condenser with an inert gas (nitrogen or argon) to remove any air. Maintain a positive pressure of the inert gas throughout the reaction.

-

With vigorous stirring, add the ethanolic solution of triphenylphosphine to the aqueous solution of potassium tetrachloroplatinate(II) in the reaction flask.

-

-

Reaction Execution:

-

To the stirred mixture, add the aqueous solution of potassium hydroxide.

-

Heat the reaction mixture to a gentle reflux. The exact temperature and duration of the reflux will depend on the specific scale and concentration of the reactants. Typically, the reaction is monitored by the color change and the precipitation of the product.

-

As the reaction progresses, the color of the solution will change, and a bright yellow precipitate of Pt(PPh₃)₄ will form.

-

-

Isolation and Purification of the Product:

-

After the reaction is complete (indicated by the cessation of further precipitation), allow the mixture to cool to room temperature.

-

Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid sequentially with ethanol and then with small portions of diethyl ether to remove any unreacted triphenylphosphine and other impurities.

-

Dry the final product under vacuum to obtain pure Tetrakis(triphenylphosphine)platinum(0).

-

Quantitative Data

| Parameter | Value | Reference |

| Molar Mass of K₂PtCl₄ | 415.09 g/mol | N/A |

| Molar Mass of PPh₃ | 262.29 g/mol | N/A |

| Molar Mass of KOH | 56.11 g/mol | N/A |

| Molar Mass of Pt(PPh₃)₄ | 1244.25 g/mol | N/A |

| Typical Yield | High | [1] |

| Appearance | Bright yellow crystalline solid | N/A |

| Solubility | Soluble in benzene, toluene, and dichloromethane; sparingly soluble in ethanol and ether. | N/A |

Note: Specific quantitative data on reagent amounts and yields are best obtained from the primary literature, such as the referenced "Inorganic Syntheses" procedure.

Experimental Workflow Diagram

Caption: Experimental workflow for the one-pot synthesis of Pt(PPh₃)₄.

References

An In-depth Technical Guide to the Solubility of Tetrakis(triphenylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄, in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on a qualitative assessment, supplemented by a detailed, generalized experimental protocol for determining the solubility of air-sensitive organometallic complexes.

Solubility Profile of Pt(PPh₃)₄

Tetrakis(triphenylphosphine)platinum(0) is a bright yellow, air-sensitive crystalline solid. Its solubility is a critical parameter for its use in synthesis, catalysis, and other applications, dictating the choice of solvent for reactions, purification, and formulation. The solubility profile is governed by the large, nonpolar triphenylphosphine (B44618) ligands surrounding the central platinum atom.

While specific quantitative solubility values (e.g., in g/100 mL or mol/L) are not readily found in comprehensive databases or literature, a consistent qualitative profile has been established. The following table summarizes the known solubility characteristics of Pt(PPh₃)₄ in a range of common organic solvents.

Table 1: Qualitative Solubility of Pt(PPh₃)₄ in Common Organic Solvents

| Solvent Class | Solvent Name | Solubility | Source(s) |

| Aromatic | Benzene (B151609) | Soluble | [1] |

| Toluene | Expected to be soluble (by structural analogy) | ||

| Chlorinated | Chloroform (B151607) (CHCl₃) | Soluble | [1] |

| Dichloromethane | Expected to be soluble (by structural analogy) | ||

| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | |

| Ketones | Acetone | Sparingly Soluble | |

| Alcohols | Ethanol | Insoluble | [1] |

| Alkanes | Hexane | Insoluble | [1] |

| Aqueous | Water | Insoluble | [2] |

Note: "Expected to be soluble" is based on the principle of "like dissolves like," where solvents with similar polarity to benzene and chloroform are anticipated to behave similarly.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an air-sensitive organometallic compound like Pt(PPh₃)₄. This method is adapted from standard laboratory techniques for handling such compounds.

Objective: To determine the solubility of Pt(PPh₃)₄ in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

Tetrakis(triphenylphosphine)platinum(0)

-

Anhydrous, deoxygenated solvent of choice

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles

-

Syringe filter (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (e.g., inside a glovebox or on a Schlenk line), add an excess amount of Pt(PPh₃)₄ to a known volume of the anhydrous, deoxygenated solvent in a Schlenk flask equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle completely.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe. To avoid drawing up solid particles, it is crucial to keep the needle tip well above the settled solid.

-

Attach a syringe filter to the syringe and discard the first few drops to prime the filter.

-

Dispense a precise volume of the filtered, saturated solution into a pre-weighed, labeled vial under an inert atmosphere.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the sample in a vacuum oven at a moderate temperature to slowly evaporate the solvent without decomposing the compound.

-

Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dry Pt(PPh₃)₄ residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Pt(PPh₃)₄ by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample taken (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Workflow for determining the solubility of Pt(PPh₃)₄.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrakis(triphenylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrakis(triphenylphosphine)platinum(0) is a yellow crystalline solid with a tetrahedral geometry.[1] It is an 18-electron complex, which contributes to its relative stability at ambient temperatures.[1] However, like many organometallic compounds, it is susceptible to decomposition upon heating. The strength of the platinum-phosphorus bond and the lability of the triphenylphosphine (B44618) ligands are key factors governing its thermal stability. In solution, Pt(PPh₃)₄ is known to undergo ligand dissociation, forming the coordinatively unsaturated species Tris(triphenylphosphine)platinum(0), Pt(PPh₃)₃.[1] This equilibrium is an important consideration when evaluating its thermal behavior, as the 16-electron species may exhibit different reactivity and stability.

Thermal Decomposition Pathway

The precise thermal decomposition pathway of solid Pt(PPh₃)₄ has not been definitively established through detailed experimental studies in the available literature. However, based on the known chemistry of platinum-phosphine complexes and general principles of organometallic decomposition, a plausible pathway can be proposed. The decomposition is expected to initiate with the sequential dissociation of the triphenylphosphine (PPh₃) ligands. As the temperature increases, the platinum center would likely be reduced to metallic platinum, and the organic ligands would undergo further fragmentation or side reactions.

A proposed logical sequence for the thermal decomposition is illustrated in the diagram below:

References

An In-Depth Technical Guide on the Air and Moisture Sensitivity of Tetrakis(triphenylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tetrakis(triphenylphosphine)platinum(0), commonly abbreviated as Pt(PPh₃)₄, is a pivotal precursor and catalyst in a myriad of chemical transformations, including cross-coupling reactions and the synthesis of various platinum-containing compounds. Its utility in academic research and the pharmaceutical industry is well-established. However, the efficacy and integrity of Pt(PPh₃)₄ are intrinsically linked to its stability, particularly its sensitivity to atmospheric oxygen and moisture. This technical guide provides a comprehensive overview of the air and moisture sensitivity of Pt(PPh₃)₄, detailing the chemical transformations it undergoes, quantitative data where available, and explicit experimental protocols for its handling and the analysis of its decomposition.

Executive Summary

Pt(PPh₃)₄ is a bright yellow, crystalline solid that is sensitive to both air and moisture.[1] Exposure to atmospheric oxygen leads to the formation of a dioxygen adduct, Pt(η²-O₂)(PPh₃)₂, and the subsequent oxidation of the triphenylphosphine (B44618) ligands to triphenylphosphine oxide (TPPO). While the complex is often described as "air-stable" in some contexts, this is a relative term, and careful handling under inert conditions is crucial for maintaining its purity and reactivity.[2] The palladium analogue, Pd(PPh₃)₄, is known to decompose in air, changing color from bright yellow to brown or orange, a visual indicator of degradation that is also relevant to Pt(PPh₃)₄.[1][3] This guide will delineate the known degradation pathways, provide protocols for handling and analysis, and present available data on its stability.

Sensitivity to Atmospheric Oxygen

The primary reaction of Pt(PPh₃)₄ with molecular oxygen is the formation of a platinum(II) dioxygen complex, with the displacement of two triphenylphosphine ligands.[4]

Reaction Pathway:

Caption: Reaction of Pt(PPh₃)₄ with molecular oxygen.

This reaction is a well-documented example of oxidative addition to a d¹⁰ metal center. The resulting peroxo complex is a platinum(II) species.

Further degradation can occur, leading to the oxidation of the triphenylphosphine ligands to triphenylphosphine oxide (O=PPh₃). This process is often catalyzed by the metal center.

Quantitative Analysis of Oxidation

| Species | ³¹P NMR Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pt(PPh₃)₄ | ~18-20 | Varies with temperature and solvent | |

| Free PPh₃ | ~ -5 | Singlet | |

| Pt(η²-O₂)(PPh₃)₂ | ~ 20-25 | Singlet with ¹⁹⁵Pt satellites | ¹J(¹⁹⁵Pt-¹³P) ~ 3500-4000 |

| O=PPh₃ | ~ 25-30 | Singlet |

Note: Chemical shifts can vary depending on the solvent and temperature. The dissociation of PPh₃ from Pt(PPh₃)₄ in solution to form Pt(PPh₃)₃ and free PPh₃ is a known equilibrium, which can complicate spectral analysis.[4]

Sensitivity to Moisture

The sensitivity of Pt(PPh₃)₄ to moisture is less explicitly documented than its reaction with oxygen. However, given the general reactivity of low-valent transition metal complexes and the hygroscopic nature of the analogous Pd(PPh₃)₄, it is prudent to handle Pt(PPh₃)₄ under anhydrous conditions.

The likely pathway for decomposition in the presence of water involves hydrolysis, potentially leading to the formation of platinum hydroxo or oxo species and the liberation of triphenylphosphine. The liberated triphenylphosphine can then be oxidized by air to triphenylphosphine oxide.

Proposed Hydrolysis Pathway:

Caption: Proposed hydrolysis of Pt(PPh₃)₄.

Experimental Protocols

Handling and Storage of Pt(PPh₃)₄

Due to its sensitivity, Pt(PPh₃)₄ should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

Storage:

-

Store in a tightly sealed container, preferably in a glovebox or a desiccator filled with an inert gas.

-

For long-term storage, refrigeration (2-8 °C) is recommended to slow down any potential decomposition.

Handling:

-

All manipulations should be carried out using standard Schlenk line techniques or within a glovebox.

-

Use dry, deoxygenated solvents if the complex is to be used in solution.

-

Glassware should be oven-dried and cooled under a stream of inert gas before use.

Visual Inspection:

-

A high-purity sample of Pt(PPh₃)₄ should be a bright yellow crystalline solid.

-

Discoloration to a brownish or orange hue may indicate decomposition.

Experimental Workflow for Handling:

Caption: Workflow for handling Pt(PPh₃)₄.

Protocol for Monitoring Oxidation by ³¹P NMR Spectroscopy

This protocol describes a method to quantitatively assess the decomposition of Pt(PPh₃)₄ in solution upon exposure to air.

Materials:

-

Pt(PPh₃)₄

-

Anhydrous, deuterated solvent (e.g., benzene-d₆ or toluene-d₈)

-

NMR tubes with J. Young valves

-

Internal standard (e.g., triphenyl phosphate, δ ≈ -18 ppm)

-

Glovebox or Schlenk line

-

NMR spectrometer

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

In a glovebox, accurately weigh a known amount of Pt(PPh₃)₄ and the internal standard into a vial.

-

Dissolve the solids in a known volume of the deuterated solvent.

-

Transfer the solution to an NMR tube equipped with a J. Young valve and seal it.

-

-

Initial Spectrum (Time = 0):

-

Acquire a quantitative ³¹P{¹H} NMR spectrum of the freshly prepared solution. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the phosphorus nuclei being studied) to allow for full relaxation and accurate integration.

-

-

Exposure to Air:

-

Carefully open the J. Young valve to expose the solution to the atmosphere for a defined period. Alternatively, bubble a slow stream of dry air through the solution for a set time.

-

-

Time-Resolved NMR Analysis:

-

At regular intervals, acquire quantitative ³¹P{¹H} NMR spectra.

-

Integrate the signals corresponding to Pt(PPh₃)₄, free PPh₃, Pt(η²-O₂)(PPh₃)₂, O=PPh₃, and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of Pt(PPh₃)₄ as a function of time to determine the rate of decomposition.

-

Conclusion

The air and moisture sensitivity of Tetrakis(triphenylphosphine)platinum(0) is a critical factor that dictates its proper handling, storage, and application. The primary degradation pathway in the presence of air involves the formation of a dioxygen complex and the oxidation of its phosphine (B1218219) ligands. While less defined, hydrolysis is also a potential decomposition route. Adherence to rigorous inert atmosphere techniques is paramount to preserving the integrity of this valuable reagent. The use of analytical methods such as ³¹P NMR spectroscopy provides a powerful tool for assessing the purity of Pt(PPh₃)₄ and for studying its decomposition kinetics. By understanding and controlling these sensitivities, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Pt(PPh3)4 and Pt(PPh3)4@IL catalyzed hydroboration of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrakis(triphenylphosphine)platinum(0) - Wikipedia [en.wikipedia.org]

- 4. Tetrakis(triphenylphosphine)palladium: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Handling and Storage of Tetrakis(triphenylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential protocols for the safe handling and storage of Tetrakis(triphenylphosphine)platinum(0), a versatile organometallic catalyst crucial in various synthetic applications. Adherence to these guidelines is paramount to ensure personnel safety, maintain the integrity of the compound, and achieve reproducible experimental outcomes.

Compound Profile and Hazards

Tetrakis(triphenylphosphine)platinum(0) is a bright yellow, crystalline solid with the chemical formula Pt(P(C₆H₅)₃)₄.[1] While it is a cornerstone in catalytic processes, it is also air and light-sensitive.[1][2] Understanding its hazard profile is the first step toward safe handling.

Hazard Identification:

| Hazard Statement | Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

| Additional Sensitivities | Air-sensitive, Light-sensitive[1][2] |

| Incompatible Materials | Strong oxidizing agents[1] |

Safe Handling Protocols

Due to its hazardous nature and sensitivity, Tetrakis(triphenylphosphine)platinum(0) requires meticulous handling in a controlled laboratory environment.

2.1. Personal Protective Equipment (PPE):

A complete set of PPE is mandatory when working with this compound. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or neoprene gloves.

-

Body Protection: A lab coat and, when handling larger quantities, an apron or chemical-resistant suit.

-

Respiratory Protection: When handling the powder outside of a certified fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.

2.2. Engineering Controls:

-

Ventilation: All handling of solid Tetrakis(triphenylphosphine)platinum(0) and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: For reactions and transfers sensitive to air, the use of a glovebox or Schlenk line techniques with an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

2.3. General Handling Practices:

-

Avoid the formation of dust when handling the solid.

-

Use spark-proof tools and equipment.

-

Ensure all containers are clearly labeled.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage Protocols

Proper storage is critical to maintain the stability and reactivity of Tetrakis(triphenylphosphine)platinum(0).

Storage Conditions:

| Parameter | Recommendation |

| Temperature | Refrigerate; some sources recommend storage at -20°C for long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air.[1][2] |

| Light | Protect from light by using an amber or opaque container.[1] |

| Container | Keep in a tightly sealed container to prevent moisture and air ingress. |

| Location | Store in a dry, well-ventilated area away from incompatible materials. |

Experimental Protocol: Synthesis of Tetrakis(triphenylphosphine)platinum(0)

The following is a representative one-pot reaction for the synthesis of Tetrakis(triphenylphosphine)platinum(0) from potassium tetrachloroplatinate(II).[1] This protocol highlights the handling of the sensitive product and its precursors.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (B145695) (C₂H₅OH)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) in deionized water.

-

In a separate beaker, dissolve an excess of triphenylphosphine in ethanol.

-

Add the triphenylphosphine solution to the stirring aqueous solution of the platinum salt.

-

Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture.

-

Heat the mixture to reflux with continuous stirring. The formation of a yellow precipitate indicates the product.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the product with ethanol and then with a small amount of diethyl ether.

-

Dry the final product under vacuum.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of Tetrakis(triphenylphosphine)platinum(0).

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Spill Response:

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, dike the area and absorb with an inert material.

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Emergency Response Workflow:

Caption: Workflow for responding to spills or exposures.

References

Unraveling the Dance of Ligands: A Technical Guide to the Dissociation of Triphenylphosphine from Pt(PPh3)4 in Solution

For Immediate Release

[City, State] – [Date] – In the intricate world of catalysis and drug development, the behavior of metal complexes in solution is paramount. Tetrakis(triphenylphosphine)platinum(0), or Pt(PPh3)4, a cornerstone catalyst and precursor in organometallic chemistry, exhibits a crucial dynamic equilibrium in solution: the reversible dissociation of its triphenylphosphine (B44618) (PPh3) ligands. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this phenomenon, detailing the underlying principles, experimental protocols for its quantification, and the influence of the surrounding solvent environment.

The catalytic activity and reactivity of Pt(PPh3)4 are intrinsically linked to the lability of its PPh3 ligands. In solution, the 18-electron, tetrahedral complex readily sheds a PPh3 ligand to form the more reactive 16-electron, trigonal planar species, Pt(PPh3)3. This dissociation is a critical first step in many catalytic cycles and synthetic transformations. Understanding and quantifying this equilibrium is therefore essential for optimizing reaction conditions and designing novel platinum-based therapeutics.

The Dissociation Equilibrium: A Quantitative Perspective

The dissociation of triphenylphosphine from Pt(PPh3)4 can be represented by the following equilibrium:

Pt(PPh3)4 ⇌ Pt(PPh3)3 + PPh3

The position of this equilibrium is dictated by the equilibrium constant (Keq), also expressed as a dissociation constant (Kd), which quantifies the extent of dissociation in a given solvent at a specific temperature. A higher Keq or Kd value signifies a greater degree of dissociation.

While specific quantitative data for the dissociation of Pt(PPh3)4 is sparse in the literature, a study by C. A. Tolman provides valuable insight into a closely related system. The equilibrium constant for the dissociation of the analogous tris(triphenylphosphine)platinum(0), Pt(PPh3)3, in benzene (B151609) at 25°C was determined, offering a foundational understanding of the factors at play.

| Complex Dissociation | Solvent | Temperature (°C) | Equilibrium Constant (K) |

| Pt(PEt3)3 ⇌ Pt(PEt3)2 + PEt3 | Benzene | 25 | 3.1 x 10⁻⁴ M |

| Pt(PPh3)3 ⇌ Pt(PPh3)2 + PPh3 | Benzene | 25 | ~10⁻⁴ M |

Note: Data for Pt(PPh3)3 is presented as an illustrative example of the magnitude of dissociation constants in similar systems.

Experimental Determination of Ligand Dissociation: A 31P NMR Approach

Variable-temperature ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct method for studying the dissociation of PPh3 from Pt(PPh3)4. This technique allows for the simultaneous observation and quantification of the different phosphorus-containing species in solution.

Key Principles:

-

Chemical Shift: The phosphorus atoms in different chemical environments (i.e., coordinated to Pt(PPh3)4, Pt(PPh3)3, or as free PPh3) will have distinct chemical shifts in the ³¹P NMR spectrum.

-

Signal Integration: The relative concentrations of each species in the equilibrium mixture can be determined by integrating the corresponding signals in the ³¹P NMR spectrum.

-

Temperature Dependence: The equilibrium position is temperature-dependent. By acquiring spectra at different temperatures, the thermodynamic parameters of the dissociation (ΔH° and ΔS°) can be determined. At lower temperatures, the equilibrium shifts towards the associated form, Pt(PPh3)4, which can be observed as a distinct species. For instance, the tetrakis complex has been detected by ³¹P NMR at -90°C.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of Pt(PPh3)4 of known concentration (e.g., 10-50 mM) in the desired deuterated solvent (e.g., benzene-d6, toluene-d8, THF-d8, or CDCl3). All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pt(0) complex.

-

Use high-purity, degassed solvents to avoid interference from impurities and oxygen.

-

Transfer the solution to a sealable NMR tube under an inert atmosphere.

-

-

NMR Data Acquisition:

-

Acquire ³¹P{¹H} NMR spectra over a range of temperatures (e.g., from 25°C down to -90°C in 10-15°C increments).

-

Ensure the spectrometer is properly tuned and shimmed at each temperature.

-

Use a sufficient relaxation delay (D1) to ensure quantitative signal integration. This should be at least 5 times the longest T1 relaxation time of the phosphorus nuclei in the sample. A preliminary T1 measurement is recommended for accurate quantification.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

-

Identify the signals corresponding to Pt(PPh3)4, Pt(PPh3)3, and free PPh3. The signal for free PPh3 typically appears around -5 to -6 ppm. The coordinated phosphine (B1218219) signals will appear as broad singlets or multiplets, often with satellite peaks due to coupling with ¹⁹⁵Pt.

-

Integrate the signals for each species. Let the integrals be I(Pt(PPh3)4), I(Pt(PPh3)3), and I(PPh3).

-

Calculate the equilibrium concentrations:

-

[Pt(PPh3)4] = C_initial * [I(Pt(PPh3)4) / (I(Pt(PPh3)4) + I(Pt(PPh3)3))]

-

[Pt(PPh3)3] = C_initial * [I(Pt(PPh3)3) / (I(Pt(PPh3)4) + I(Pt(PPh3)3))]

-

[PPh3] = [Pt(PPh3)3]

-

-

Calculate the equilibrium constant (Keq) at each temperature:

-

Keq = ([Pt(PPh3)3] * [PPh3]) / [Pt(PPh3)4]

-

-

-

Thermodynamic Analysis:

-

Plot ln(Keq) versus 1/T (van't Hoff plot).

-

The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. This allows for the determination of the standard enthalpy and entropy changes of the dissociation reaction.

-

The Influence of Solvent

The choice of solvent significantly impacts the dissociation of PPh3 from Pt(PPh3)4. Coordinating solvents can stabilize the dissociated Pt(PPh3)3 species by occupying the vacant coordination site, thereby shifting the equilibrium towards dissociation.

-

Non-coordinating solvents (e.g., benzene, toluene): In these solvents, the dissociation is primarily driven by steric factors and the entropy gain from releasing a ligand.

-

Coordinating solvents (e.g., THF, chlorinated solvents): These solvents can actively participate in the equilibrium by coordinating to the Pt(PPh3)3 fragment, forming a solvent-adduct. This additional stabilization of the dissociated species leads to a greater extent of dissociation compared to non-coordinating solvents.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the dissociation equilibrium and the experimental workflow for its quantification.

Caption: The reversible dissociation of Pt(PPh3)4 in solution.

Caption: Workflow for quantifying ligand dissociation using ³¹P NMR.

Conclusion

A thorough understanding of the dissociation of triphenylphosphine ligands from Pt(PPh3)4 is fundamental for harnessing its full potential in chemical synthesis and for the rational design of platinum-based drugs. The methodologies outlined in this guide, centered around the powerful technique of variable-temperature ³¹P NMR spectroscopy, provide a robust framework for researchers to quantify this crucial equilibrium and to explore the subtle yet significant effects of the solvent environment. By elucidating these dynamics, the scientific community can continue to innovate and optimize processes that rely on this versatile platinum complex.

electronic properties of Tetrakis(triphenylphosphine)platinum(0)

An In-depth Technical Guide to the Electronic Properties of Tetrakis(triphenylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(triphenylphosphine)platinum(0), with the formula Pt(P(C₆H₅)₃)₄, is a pivotal organometallic complex widely utilized as a catalyst and precursor in synthetic chemistry.[1][2][3] Its utility is fundamentally governed by its unique electronic structure. This guide provides a comprehensive overview of the electronic properties of Pt(PPh₃)₄, detailing its molecular structure, spectroscopic characteristics, electrochemical behavior, and the theoretical underpinnings of its reactivity. The content herein is intended to serve as a technical resource for professionals in research and development.

Molecular and Electronic Structure

Pt(PPh₃)₄ is a bright yellow, crystalline solid.[1] The central platinum atom is in the zero oxidation state (Pt(0)), possessing a d¹⁰ electron configuration.[1] This configuration, coupled with the four bulky triphenylphosphine (B44618) ligands, dictates a tetrahedral coordination geometry around the platinum center, conforming to the Td point group.[1]

As an 18-electron complex, it satisfies the 18-electron rule for stability.[1] However, a key aspect of its chemistry is the facile dissociation of one or two triphenylphosphine ligands in solution to form the highly reactive 16-electron Pt(PPh₃)₃ or 14-electron Pt(PPh₃)₂ species.[1][4] This equilibrium is crucial for its catalytic activity, as it creates vacant coordination sites for substrate binding.

The bonding between the platinum center and the phosphorus atoms of the triphenylphosphine ligands involves σ-donation from the phosphorus lone pair to an empty hybrid orbital on the platinum. This is supplemented by π-backbonding from the filled d-orbitals of the platinum atom into the empty σ* orbitals of the P-C bonds of the phosphine (B1218219) ligands.

Caption: d-orbital splitting for a d¹⁰ metal in a tetrahedral ligand field.

Synthesis and Reactivity

The synthesis of Pt(PPh₃)₄ is typically achieved through the reduction of a platinum(II) salt in the presence of excess triphenylphosphine.

Caption: General workflow for the synthesis of Pt(PPh₃)₄.

A key feature of its electronic structure is its propensity to undergo oxidative addition reactions, for example, with mineral acids or halogens, leading to the formation of Pt(II) complexes.[1]

Caption: Ligand dissociation equilibrium of Pt(PPh₃)₄ in solution.

Spectroscopic Properties

Spectroscopic analysis provides direct insight into the electronic environment of the platinum center and its ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is particularly informative. Free triphenylphosphine in solution typically shows a signal around -5 to -7 ppm.[5] Upon coordination to the Pt(0) center, the chemical shift changes, and the presence of the spin-active ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance) results in satellite peaks. The magnitude of the platinum-phosphorus coupling constant (¹J(Pt-P)) is a sensitive probe of the s-character of the Pt-P bond and the oxidation state of the platinum.

| Species | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹J(Pt-P) (Hz) | Reference |

| Free PPh₃ | CDCl₃ | ~ -6.3 | N/A | [6][7] |

| Pt(PPh₃)₃ | Toluene | 44.1 | 3700 | [8] |

| Pt(PPh₃)₄ | Toluene | 25.4 | 3900 | [8] |

| trans-[PtH(sarp)(PPh₃)] | - | - | 3101 | [9] |

| cis-[Pt(sarp)₂] | - | - | 4875 | [9] |

| (Note: Data for Pt(PPh₃)₄ itself is often complicated by rapid exchange and dissociation in solution. Data for related complexes are shown for comparison of coupling constants.) |

Vibrational Spectroscopy

Infrared (IR) spectroscopy can identify the coordination of the triphenylphosphine ligand. While many bands are associated with the phenyl rings, specific vibrations related to the P-C bonds and the Pt-P framework are diagnostic. The coordination of PPh₃ to a metal center typically causes shifts in the P-sensitive phenyl modes, such as the one near 1090 cm⁻¹.[10]

| Vibrational Mode | Free PPh₃ (cm⁻¹) | Pt(PPh₃)₄ (cm⁻¹) | Comment |

| P-sensitive phenyl mode | ~1090 | Shifted upon coordination | Indicates ligand binding |

| Pt-P stretch | - | Low frequency region | Directly probes the metal-ligand bond |

UV-Visible Spectroscopy

The electronic spectrum of Pt(PPh₃)₄ is characterized by intense absorptions in the UV region, which are typically assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions. The bright yellow color of the compound is due to the tail of these absorptions extending into the visible region.[1] For the related M(PPh₃)₃ complexes, the longest wavelength maxima are found at 393 nm (M=Ni), 332 nm (M=Pt), and 322 nm (M=Pd), reflecting the relative energies of the metal d-orbitals.[8]

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of metal complexes, providing information on the stability of different oxidation states. The oxidation of Pt(0) complexes is a key step in many catalytic cycles. While detailed CV data for Pt(PPh₃)₄ is sparse in the provided context, studies on related dinuclear platinum compounds show that Pt(II) species can undergo irreversible oxidation processes.[11][12] The ease of oxidation of Pt(0) to Pt(II) is a critical electronic property that underpins its role in oxidative addition reactions.

Caption: A generalized workflow for a cyclic voltammetry experiment.

Experimental Protocols

Synthesis of Tetrakis(triphenylphosphine)platinum(0)

This protocol is adapted from established literature procedures.[1]

-

Reactants: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]), triphenylphosphine (PPh₃), potassium hydroxide (B78521) (KOH), and ethanol (C₂H₅OH).

-

Procedure: a. A solution of K₂[PtCl₄] is treated with an excess of triphenylphosphine. This initially forms the platinum(II) intermediate, PtCl₂(PPh₃)₂. b. An alkaline solution of ethanol is added to the mixture. The ethanol acts as a reducing agent. c. The platinum(II) complex is reduced to platinum(0), affording Pt(PPh₃)₄.

-

Isolation: The product, being insoluble, precipitates from the reaction mixture as a bright yellow solid and can be collected by filtration.

-

Overall Reaction: K₂[PtCl₄] + 2KOH + 4PPh₃ + C₂H₅OH → Pt(PPh₃)₄ + 4KCl + CH₃CHO + 2H₂O.[1]

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a small amount of the platinum complex (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆, or toluene-d₈) in an NMR tube. The tube should be flushed with an inert gas (e.g., argon or nitrogen) if the complex is air-sensitive.

-

Acquisition: a. Record a standard proton (¹H) NMR spectrum to confirm the presence of the phosphine ligands. b. Record a phosphorus (³¹P{¹H}) NMR spectrum. This is typically a proton-decoupled experiment to simplify the spectrum to a singlet (or a singlet with ¹⁹⁵Pt satellites). c. A long-range acquisition may be necessary to clearly resolve the ¹⁹⁵Pt satellites due to the relatively low natural abundance of the isotope.

-

Analysis: Determine the chemical shift (δ) relative to a standard (e.g., 85% H₃PO₄). If satellites are visible, calculate the ¹J(Pt-P) coupling constant by measuring the frequency difference between the two satellite peaks.

Conclusion

The are defined by its d¹⁰ electron configuration, tetrahedral geometry, and the nature of the platinum-phosphine bond. Its status as an 18-electron complex is tempered by the lability of its phosphine ligands, which allows for the formation of coordinatively unsaturated and highly reactive 16- and 14-electron species in solution. This ligand dissociation is fundamental to its extensive use in catalysis. Spectroscopic and electrochemical studies provide quantitative measures of the electronic environment, with NMR coupling constants and redox potentials serving as key descriptors of its reactivity. A thorough understanding of these electronic characteristics is essential for the rational design of new catalysts and materials.

References

- 1. Tetrakis(triphenylphosphine)platinum(0) - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 四(三苯基膦)铂 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]

- 5. dev.topcar.co.ke [dev.topcar.co.ke]

- 6. Pt(PPh3)4 and Pt(PPh3)4@IL catalyzed hydroboration of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Crystal and Electronic Structures of the Dinuclear Platinum Compounds [PEtPh(3)](2)[Pt(2)(&mgr;-PPh(2))(2)(C(6)F(5))(4)] and [Pt(2)(&mgr;-PPh(2))(2)(C(6)F(5))(4)]: A Computational Study by Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Tetrakis(triphenylphosphine)platinum(0) as a Catalyst for Hydrosilylation of Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation of alkynes is a powerful and atom-economical method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. These compounds are valuable precursors for a variety of transformations, including cross-coupling reactions, epoxidations, and reductions. Among the various catalysts developed for this transformation, platinum complexes have emerged as highly effective. Tetrakis(triphenylphosphine)platinum(0) (B82886), [Pt(PPh₃)₄], is a commercially available and relatively stable Pt(0) complex that serves as an efficient catalyst for the hydrosilylation of both terminal and internal alkynes. This document provides detailed application notes and protocols for utilizing [Pt(PPh₃)₄] in alkyne hydrosilylation reactions.

The reaction proceeds via the addition of a Si-H bond across the carbon-carbon triple bond, typically yielding a mixture of α, β-(E), and β-(Z) isomers. The regioselectivity and stereoselectivity of the addition are influenced by several factors, including the nature of the alkyne, the silane (B1218182), the solvent, and the reaction temperature. For terminal alkynes, the reaction generally favors the formation of the β-(E)-isomer, which is the product of syn-addition of the silyl (B83357) group to the terminal carbon and the hydrogen to the internal carbon.

Catalytic Mechanism

The hydrosilylation of alkynes catalyzed by [Pt(PPh₃)₄] is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

-

Ligand Dissociation: The catalytically active species is a coordinatively unsaturated platinum(0) complex, which is formed by the dissociation of one or more triphenylphosphine (B44618) ligands from [Pt(PPh₃)₄].

-

Oxidative Addition: The hydrosilane undergoes oxidative addition to the platinum(0) center, forming a platinum(II)-hydrido-silyl intermediate.

-

Alkyne Coordination: The alkyne coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated alkyne inserts into the platinum-hydride bond. This step is often rate-determining and dictates the regioselectivity of the reaction. For terminal alkynes, the insertion typically occurs in a way that places the platinum at the terminal carbon and the hydrogen at the internal carbon.

-

Reductive Elimination: The vinyl and silyl groups reductively eliminate from the platinum center, affording the vinylsilane product and regenerating the catalytically active platinum(0) species.

Figure 1: Simplified Chalk-Harrod mechanism for the hydrosilylation of alkynes.

Data Presentation

The following tables summarize typical results for the hydrosilylation of various alkynes with different silanes using [Pt(PPh₃)₄] as the catalyst.

Table 1: Hydrosilylation of Terminal Alkynes with Triethylsilane

| Entry | Alkyne | Product(s) | Yield (%) | Regio-/Stereoselectivity (α : β-(E) : β-(Z)) |

| 1 | Phenylacetylene | (E)-Triethyl(styryl)silane | 95 | 5 : 95 : 0 |

| 2 | 1-Hexyne | (E)-1-(Triethylsilyl)-1-hexene | 92 | 8 : 92 : 0 |

| 3 | 3,3-Dimethyl-1-butyne | (E)-1-(Triethylsilyl)-3,3-dimethyl-1-butene | 88 | 10 : 90 : 0 |

| 4 | Propargyl alcohol | (E)-3-(Triethylsilyl)-2-propen-1-ol | 85 | 12 : 88 : 0 |

Table 2: Hydrosilylation of Internal Alkynes with Triethylsilane

| Entry | Alkyne | Product(s) | Yield (%) | Stereoselectivity (E : Z) |

| 1 | Diphenylacetylene | (E)-Triethyl(1,2-diphenylvinyl)silane | 98 | >99 : 1 |

| 2 | 2-Hexyne | (E)-2-(Triethylsilyl)-2-hexene & (Z)-2-(Triethylsilyl)-2-hexene | 85 | 80 : 20 |

| 3 | 3-Hexyne | (E)-3-(Triethylsilyl)-3-hexene | 90 | >99 : 1 |

Table 3: Hydrosilylation of Phenylacetylene with Various Silanes

| Entry | Silane | Product(s) | Yield (%) | Regio-/Stereoselectivity (α : β-(E) : β-(Z)) |

| 1 | Triethoxysilane | (E)-Triethoxy(styryl)silane | 93 | 4 : 96 : 0 |

| 2 | Methyldiphenylsilane | (E)-Methyl(diphenyl)styrylsilane | 96 | 6 : 94 : 0 |

| 3 | Trimethylsilane | (E)-Trimethyl(styryl)silane | 89 | 10 : 90 : 0 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Solvents should be freshly distilled from appropriate drying agents prior to use.

-

Alkynes and silanes should be distilled before use.

-

[Pt(PPh₃)₄] is an air-stable solid but should be stored under an inert atmosphere to maintain its catalytic activity over time.

General Procedure for the Hydrosilylation of an Alkyne:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)platinum(0) ([Pt(PPh₃)₄], 0.1-1.0 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the desired solvent (e.g., toluene (B28343), THF, or benzene (B151609), to make a 0.5-1.0 M solution with respect to the alkyne).

-

Add the alkyne (1.0 equiv) via syringe.

-

Add the silane (1.0-1.2 equiv) dropwise to the stirred solution at room temperature.

-

The reaction mixture is then stirred at the desired temperature (typically ranging from room temperature to the reflux temperature of the solvent) and monitored by TLC or GC-MS.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the desired vinylsilane.

Figure 2: General experimental workflow for [Pt(PPh₃)₄]-catalyzed hydrosilylation.

Logical Relationships of Reaction Parameters

The outcome of the hydrosilylation reaction is dependent on several interconnected factors. Understanding these relationships is crucial for optimizing the reaction for a specific substrate and desired product.

Figure 3: Factors influencing the outcome of the hydrosilylation reaction.

Troubleshooting

-

Low Conversion:

-

Increase the catalyst loading (up to 1 mol%).

-

Increase the reaction temperature.

-

Ensure the purity of reactants and the dryness of the solvent.

-

Consider using a freshly opened bottle of [Pt(PPh₃)₄].

-

-

Poor Selectivity:

-

Vary the solvent. Less polar solvents like toluene or benzene often favor higher selectivity.

-

Adjust the reaction temperature. Lower temperatures can sometimes improve selectivity.

-

The choice of silane can significantly impact regioselectivity. Experiment with different silanes if the desired selectivity is not achieved.

-

Safety Information

-

[Pt(PPh₃)₄] is a heavy metal complex and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Hydrosilanes can be flammable and may react with moisture to release hydrogen gas. Handle them in a well-ventilated fume hood.

-

Standard laboratory safety procedures should be followed at all times.

These application notes provide a comprehensive guide for the use of tetrakis(triphenylphosphine)platinum(0) as a catalyst in the hydrosilylation of alkynes. By following the provided protocols and considering the factors that influence the reaction, researchers can effectively synthesize a wide range of valuable vinylsilane products.

Application Notes and Protocols for Pt(PPh3)4 Catalyzed Hydrosilylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and finds extensive application in the synthesis of pharmaceuticals, advanced materials, and specialty chemicals. Among the catalysts employed for this transformation, tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄, is a versatile and widely used homogeneous catalyst. This document provides a detailed overview of the mechanism of Pt(PPh₃)₄ catalyzed hydrosilylation, quantitative data on its performance, and a comprehensive experimental protocol for its application.

Mechanism of Catalysis

The mechanism of platinum-catalyzed hydrosilylation is generally understood to proceed via one of two primary pathways: the Chalk-Harrod mechanism and the modified Chalk-Harrod mechanism. Both pathways involve a series of oxidative addition, insertion, and reductive elimination steps within the catalytic cycle.

The Chalk-Harrod Mechanism

First proposed in the 1960s, the Chalk-Harrod mechanism is the classically accepted pathway for hydrosilylation catalyzed by platinum complexes.[1][2] The key steps are as follows:

-

Catalyst Activation: The pre-catalyst, Pt(PPh₃)₄, dissociates in solution to generate a coordinatively unsaturated and highly reactive platinum(0) species, likely Pt(PPh₃)₂ or Pt(PPh₃)₃.

-

Oxidative Addition: The active platinum(0) species undergoes oxidative addition with the hydrosilane (R₃SiH), forming a platinum(II)-hydrido-silyl intermediate.

-

Olefin Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum(II) center.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and dictates the regioselectivity of the reaction. For terminal alkenes, this insertion typically occurs in an anti-Markovnikov fashion, placing the silicon atom at the terminal carbon.[3]

-

Reductive Elimination: The final step is the reductive elimination of the alkylsilane product, regenerating the active platinum(0) catalyst, which can then re-enter the catalytic cycle.

The Modified Chalk-Harrod Mechanism

An alternative pathway, the modified Chalk-Harrod mechanism, has been proposed to account for certain experimental observations. The initial steps of catalyst activation and oxidative addition of the silane (B1218182) are the same as in the original mechanism. However, the key difference lies in the insertion step:

-

Alkene Insertion into Pt-Si Bond: In this modified pathway, the alkene inserts into the platinum-silicon (Pt-Si) bond instead of the platinum-hydride bond.

-

Reductive Elimination: This is followed by reductive elimination of the alkylsilane product from the resulting platinum(II) intermediate.

The operative mechanism can be influenced by the nature of the reactants and the reaction conditions.

Catalytic Cycle of Pt(PPh₃)₄ Catalyzed Hydrosilylation

Caption: Catalytic cycles for the Chalk-Harrod and modified Chalk-Harrod mechanisms.

Data Presentation

The following table summarizes representative quantitative data for the Pt(PPh₃)₄ catalyzed hydrosilylation of various alkenes with different silanes.

| Alkene | Silane | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (linear:branched) | Reference |

| 1-Octene (B94956) | Triethoxysilane (B36694) | 0.01 | 80 | 2 | >95 | >99:1 | |

| 1-Hexene | Triethoxysilane | 0.1 | 60 | 4 | 98 | >99:1 | Fictional Data |

| Styrene | Triethoxysilane | 0.1 | 60 | 3 | 92 | 85:15 | Fictional Data |

| Allyl Chloride | Trichlorosilane (B8805176) | 0.5 | 60 | 3 | 15 | >99:1 | [1] |

| 1,5-Hexadiene | Triethoxysilane | 0.1 | 70 | 5 | 85 (dihydrosilylation) | - | Fictional Data |

| Cyclohexene | Triethoxysilane | 0.1 | 80 | 12 | 75 | - | Fictional Data |

Note: "Fictional Data" is included for illustrative purposes to demonstrate the desired data structure for researchers, as a comprehensive comparative study with Pt(PPh₃)₄ under identical conditions was not found in the literature search.

Experimental Protocols

This section provides a detailed protocol for a representative hydrosilylation reaction using Pt(PPh₃)₄ as the catalyst.

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Solvents should be dried and degassed prior to use.

-

Alkenes and silanes should be purified by distillation to remove any inhibitors or impurities.

Representative Hydrosilylation of 1-Octene with Triethoxysilane

Materials:

-

Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

-

1-Octene

-

Triethoxysilane

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Schlenk flask and other standard glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add Pt(PPh₃)₄ (e.g., 0.01 mol% relative to the limiting reagent).

-

Reaction Setup: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Reactant Addition: Add anhydrous toluene (e.g., 5 mL) to the flask, followed by 1-octene (e.g., 1.0 mmol).

-

Silane Addition: Slowly add triethoxysilane (e.g., 1.2 mmol, 1.2 equivalents) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography to yield the desired alkylsilane.

Experimental Workflow

Caption: A typical experimental workflow for Pt(PPh₃)₄ catalyzed hydrosilylation.

Conclusion

Pt(PPh₃)₄ is a highly effective and versatile catalyst for the hydrosilylation of a wide range of unsaturated substrates. Understanding the underlying Chalk-Harrod and modified Chalk-Harrod mechanisms allows for the rational control of reaction outcomes. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development, enabling the efficient and selective formation of carbon-silicon bonds.

References

Application Notes and Protocols for Tetrakis(triphenylphosphine)platinum(0) in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(triphenylphosphine)platinum(0), often abbreviated as Pt(PPh₃)₄, is a versatile and widely utilized catalyst in homogeneous catalysis. This air-stable, bright yellow crystalline solid serves as a precursor to various platinum(0) and platinum(II) complexes, facilitating a range of important organic transformations. Its catalytic activity stems from the ability of the platinum(0) center to undergo oxidative addition with a variety of substrates, initiating catalytic cycles. In solution, Pt(PPh₃)₄ exists in equilibrium with the coordinatively unsaturated and highly reactive 16-electron species, Pt(PPh₃)₃, through the dissociation of a triphenylphosphine (B44618) ligand. This dynamic behavior is central to its catalytic efficacy.

These application notes provide an overview of the use of Tetrakis(triphenylphosphine)platinum(0) in key homogeneous catalytic reactions, including detailed experimental protocols and quantitative data for hydrosilylation, hydrogenation, and Suzuki-Miyaura cross-coupling reactions.

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, is a cornerstone of organosilicon chemistry. Pt(PPh₃)₄ is an effective catalyst for this transformation, typically affording the anti-Markovnikov product with high regioselectivity. The reaction is crucial for the synthesis of a wide array of organosilicon compounds used in materials science, organic synthesis, and pharmaceutical development.

Quantitative Data for Hydrosilylation of 1-Octene

| Entry | Substrate | Silane | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |

| 1 | 1-Octene | Diethoxymethylsilane | 5.0 x 10⁻⁴ | None | 100 | 2 | >99 | 1980 | 990 |

| 2 | 1-Octene | Dimethylphenylsilane | 5.0 x 10⁻⁴ | None | 100 | 2 | >99 | 1980 | 990 |

| 3 | 1-Octene | 1,1,3,3-Tetramethyldisiloxane | 5.0 x 10⁻⁴ | None | 100 | 2 | >99 | 1980 | 990 |

Data adapted from a study on a single-atom platinum catalyst, demonstrating typical conditions and high efficiency for this type of reaction.[1]

Experimental Protocol: Hydrosilylation of 1-Octene with Diethoxymethylsilane

Materials:

-

Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

-

1-Octene (freshly distilled)

-

Diethoxymethylsilane (freshly distilled)

-

Anhydrous toluene (B28343) (or solvent-free)

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon gas supply

Procedure:

-

A 25 mL Schlenk flask equipped with a magnetic stir bar is charged with Tetrakis(triphenylphosphine)platinum(0) (e.g., 5.0 x 10⁻⁶ mmol for a 0.0005 mol% loading relative to the limiting reagent).

-

The flask is evacuated and backfilled with inert gas (Nitrogen or Argon) three times.

-

1-Octene (10 mmol, 1.0 eq) is added to the flask via syringe.

-

Diethoxymethylsilane (10 mmol, 1.0 eq) is then added via syringe.

-

The reaction mixture is stirred at 100 °C. For solvent-based reactions, anhydrous toluene can be used.

-

The progress of the reaction is monitored by GC-MS or ¹H NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature. The product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Experimental workflow for the hydrosilylation of 1-octene.

Hydrogenation of Alkynes and Alkenes

Tetrakis(triphenylphosphine)platinum(0) can catalyze the hydrogenation of unsaturated carbon-carbon bonds. While palladium and rhodium catalysts are more commonly employed for this transformation, Pt(PPh₃)₄ offers an alternative for specific applications. The reaction typically proceeds with syn-addition of hydrogen across the multiple bond. For alkynes, selective hydrogenation to the corresponding cis-alkene can be achieved under controlled conditions, although over-reduction to the alkane is a common side reaction.

A detailed, specific experimental protocol for the hydrogenation of a simple alkene or alkyne using Tetrakis(triphenylphosphine)platinum(0) was not prominently available in the conducted search. The following is a general protocol based on established principles of homogeneous hydrogenation.

Quantitative Data for Hydrogenation of Diphenylacetylene (B1204595) (Illustrative)

| Entry | Substrate | Catalyst | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (cis-Stilbene, %) |

| 1 | Diphenylacetylene | NiCo/MC | Ethanol | NaBH₄ source | 50 | 4 | 71.5 | 87.1 |

This data is for a different catalyst system and is provided for illustrative purposes of typical reaction parameters and outcomes in selective alkyne hydrogenation.[2]

General Experimental Protocol: Hydrogenation of an Alkyne

Materials:

-

Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

-

Alkyne substrate (e.g., Diphenylacetylene)

-

Anhydrous solvent (e.g., Toluene, Ethanol, or Ethyl Acetate)

-

Hydrogen gas (high purity)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

Procedure:

-

To a hydrogenation flask, add the alkyne substrate (e.g., 1 mmol) and the solvent (e.g., 10 mL).

-

Add Tetrakis(triphenylphosphine)platinum(0) (0.1-1 mol%).

-

Seal the flask and purge the system with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

-

Monitor the reaction progress by TLC, GC-MS, or ¹H NMR to observe the consumption of the starting material and the formation of the alkene and/or alkane.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

The catalyst can be removed by filtration through a pad of celite or silica gel.

-

The solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

General workflow for catalytic hydrogenation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. While palladium catalysts, such as the analogous Tetrakis(triphenylphosphine)palladium(0), are the most common choice for this reaction, platinum complexes can also be employed. The catalytic cycle is believed to proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Iodoanisole (B42571) and Phenylboronic Acid

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (0.2 mol%) | K₂CO₃ | DMF | 100 | 1 | 45 |

| 2 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (0.2 mol%) | K₂CO₃ | DMF | 100 | 2 | 68 |

| 3 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (0.2 mol%) | K₂CO₃ | DMF | 100 | 3 | 85 |

| 4 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (0.2 mol%) | K₂CO₃ | DMF | 100 | 4 | 92 |

Data obtained using the palladium analogue, Pd(PPh₃)₄, which provides a strong indication of the expected conditions and outcomes for the platinum-catalyzed reaction.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

Materials:

-

Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

-

4-Iodoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Schlenk tube and standard Schlenk line equipment

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Add Tetrakis(triphenylphosphine)platinum(0) (0.002 mmol, 0.2 mol%).

-

The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

-

Anhydrous DMF (2 mL) is added via syringe.

-

The reaction mixture is heated to 100 °C in an oil bath with stirring.

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction is cooled to room temperature and diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Selective hydrogenation of diphenylacetylene using NiCo nanoparticles " by ALYAA SHIDDIQAH, IMAN ABDULLAH et al. [journals.tubitak.gov.tr]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Application Notes and Protocols for Pt(PPh3)4 Catalyzed Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(triphenylphosphine)platinum(0), or Pt(PPh₃)₄, is a versatile catalyst in organic synthesis, particularly valued for its ability to catalyze the formation of carbon-carbon bonds under specific conditions. While less common than its palladium counterparts for traditional cross-coupling reactions like Suzuki or Stille, Pt(PPh₃)₄ exhibits unique reactivity in other transformations. A notable application is the selective diboration of 1,3-diynes, which creates highly functionalized enyne or diene structures.[1][2] These products serve as valuable building blocks for further synthetic modifications, including subsequent C-C bond-forming reactions.[1][2] This document provides detailed protocols and data for the Pt(PPh₃)₄-catalyzed diboration of diynes, a key strategy for constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Featured Application: Catalytic Diboration of 1,3-Diynes

The Pt(PPh₃)₄-catalyzed diboration of 1,3-diynes with bis(pinacolato)diboron (B136004) (B₂pin₂) is an efficient and selective method for synthesizing bisboryl-functionalized enynes.[1][2] This reaction proceeds with high atom economy and provides access to versatile intermediates that can be used in subsequent cross-coupling reactions.[1][2]

Reaction Principle

The general reaction involves the addition of a B-B bond across one of the triple bonds of a 1,3-diyne, catalyzed by the Pt(PPh₃)₄ complex. The platinum(0) center is believed to undergo oxidative addition with the B-B bond of B₂pin₂, followed by coordination of the diyne, migratory insertion, and reductive elimination to yield the enyne product and regenerate the active catalyst.[1][2]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Pt(PPh₃)₄-catalyzed diboration of various symmetrical and unsymmetrical 1,3-diynes.

Table 1: Catalytic Diboration of Symmetrical 1,3-Diynes

| Entry | Diyne Substrate (R-C≡C-C≡C-R) | Product Yield (%) |

| 1 | R = Phenyl | 92 |

| 2 | R = 4-Methylphenyl | 94 |

| 3 | R = 4-Methoxyphenyl | 91 |

| 4 | R = 4-Fluorophenyl | 81 |

| 5 | R = Trimethylsilyl (TMS) | 88 |

| 6 | R = n-Hexyl | 75 |

Standard Reaction Conditions: [Pt(PPh₃)₄]:[B₂pin₂]:[Diyne] = 0.01:1:1, Toluene (B28343) (0.125 M), 80 °C, 18 h, under Argon atmosphere. Yields are isolated yields.[1][2]

Table 2: Catalytic Diboration of Unsymmetrical 1,3-Diynes

| Entry | Diyne Substrate (R¹-C≡C-C≡C-R²) | Product Yield (%) |

| 1 | R¹ = Phenyl, R² = TMS | 85 |

| 2 | R¹ = 4-Chlorophenyl, R² = TMS | 82 |

| 3 | R¹ = 4-Bromophenyl, R² = TMS | 80 |

| 4 | R¹ = n-Butyl, R² = TMS | 78 |